1-(6-ブロモピリジン-2-イル)-N-メチルメタンアミン

概要

説明

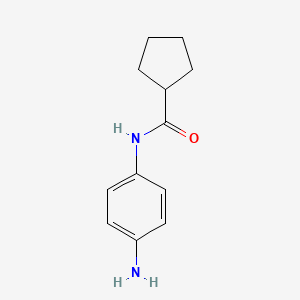

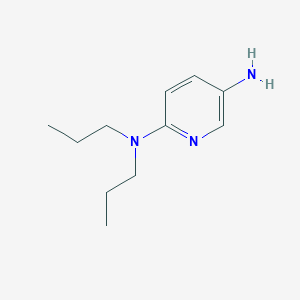

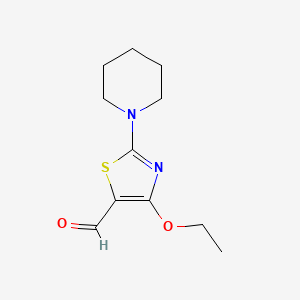

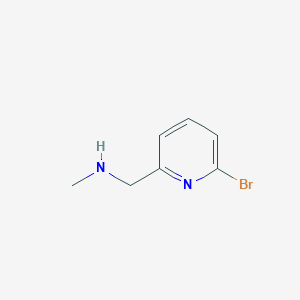

1-(6-Bromopyridin-2-YL)-N-methylmethanamine, also known as BPMM, is a novel compound with potential applications in the field of synthetic organic chemistry. BPMM is a heterocyclic compound with a pyridine ring and a methyl group attached to the nitrogen atom. It is a colorless, crystalline solid with a melting point of 76°C and a boiling point of 187°C. BPMM has a molar mass of 219.11 g/mol and a density of 1.39 g/mL.

科学的研究の応用

薬理学: 抗線維化薬開発

薬理学において、この化合物は新規ピリミジン誘導体の合成に用いられており、抗線維化活性を示すことが期待されています。 これらの誘導体は、肝星細胞に対して試験されており、いくつかの既存の薬物よりも優れた抗線維化活性を示しています 。現在、線維化疾患の治療選択肢が限られていることを考えると、この化合物から新規の抗線維化薬を開発する可能性は非常に大きいと言えます。

材料科学: 先端材料合成

材料科学において、この化合物の誘導体は、特定の結晶構造を持つ先端材料の創製に使用されています。 これらの材料は、X線回折法で分析され、新しい材料の開発に不可欠な独自の分子間相互作用を示します.

化学合成: ヘテロ環式ビルディングブロック

この化合物は、特にヘテロ環式化合物の構築における化学合成のビルディングブロックとして役立ちます。 それは、官能基を導入し、複雑な分子骨格を形成するために不可欠な臭素化や脱メチル化を含む、合成の複数の段階に関与しています.

生化学: 抗酸化および抗菌特性

生化学において、この化合物の誘導体は、抗酸化および抗菌特性について分析されています。 これらの特性は、その合成および分子構造から推測され、医薬品または機能性材料における潜在的な用途を示唆しています.

分析化学: クロマトグラフィー分析

分析化学において、この化合物とその誘導体は、クロマトグラフィー分析において、混合物中の物質を特定または定量するための標準または試薬として使用できます。 その安定性と反応性は、さまざまな分析技術に適しています .

環境科学: 汚染物質の分解

この化合物の誘導体は、汚染物質の分解など、環境への応用が検討されています。 さまざまな環境汚染物質との反応性により、有害物質の浄化のためのより効率的な方法の開発につながる可能性があります .

農業: 殺虫剤および除草剤の合成

農業において、この化合物を殺虫剤や除草剤の合成に利用するための研究が進められています。 他の化学物質との反応性により、害虫や雑草の防除に効果的な化合物の創製につながり、農業生産性の向上に貢献します .

Safety and Hazards

生化学分析

Biochemical Properties

1-(6-Bromopyridin-2-YL)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with deubiquitinating enzymes (DUBs) such as USP9x, USP5, USP14, and UCH37 . These interactions lead to the accumulation of polyubiquitinated proteins, which can influence various cellular processes. The nature of these interactions often involves inhibition of enzyme activity, which can have downstream effects on cellular functions.

Cellular Effects

1-(6-Bromopyridin-2-YL)-N-methylmethanamine has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce STAT activation stimulated by cytokines through the down-regulation of upstream JAK kinases . This modulation of signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, impacting cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine involves its binding interactions with biomolecules and its role in enzyme inhibition. It directly inhibits the activity of deubiquitinating enzymes, leading to the rapid accumulation of polyubiquitinated proteins . This accumulation can trigger the formation of aggresomes and induce apoptosis in tumor cells. Additionally, the compound’s ability to modulate gene expression through the inhibition of JAK-STAT signaling pathways further elucidates its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place and at low temperatures . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor cell proliferation and induction of apoptosis . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-(6-Bromopyridin-2-YL)-N-methylmethanamine is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with deubiquitinating enzymes suggest its role in the ubiquitin-proteasome pathway . This pathway is critical for protein degradation and regulation of various cellular processes. The compound’s impact on metabolic flux and metabolite levels can provide insights into its broader metabolic effects.

Transport and Distribution

The transport and distribution of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to permeate cell membranes and accumulate in specific cellular compartments is essential for its biological activity . Understanding its transport and distribution can help elucidate its mechanisms of action and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

1-(6-bromopyridin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZAQVJXNKSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594690 | |

| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675109-37-2 | |

| Record name | 6-Bromo-N-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675109-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。